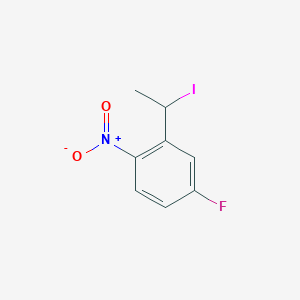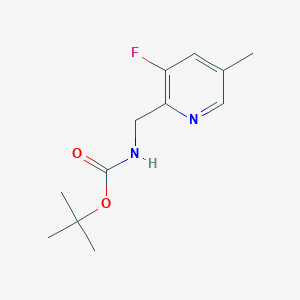
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is a chemical compound that belongs to the class of pyridylmethanamines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a methyl group at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 3-fluoro-5-methylpyridine, is synthesized through a series of reactions involving halogenation and methylation.
Introduction of the Methanamine Group: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable amine source to introduce the methanamine group.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: 1-(3-fluoro-5-methyl-2-pyridyl)methanamine.
Substitution: Various substituted pyridylmethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine involves its interaction with specific molecular targets. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. The fluorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-1-(3-chloro-5-methyl-2-pyridyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.
N-Boc-1-(3-fluoro-2-pyridyl)methanamine: Lacks the methyl group at the 5-position.
N-Boc-1-(3-fluoro-5-methylphenyl)methanamine: Pyridine ring replaced with a phenyl ring.
Uniqueness
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is unique due to the specific combination of the Boc protecting group, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H17FN2O2 |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-fluoro-5-methylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-8-5-9(13)10(14-6-8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
Clave InChI |
FKESVDWJRBZTAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)CNC(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




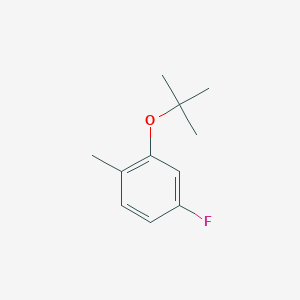

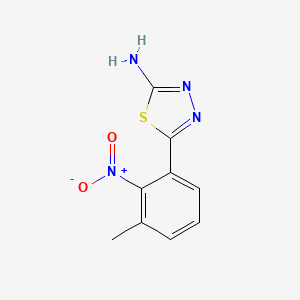
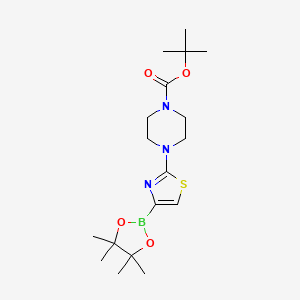
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
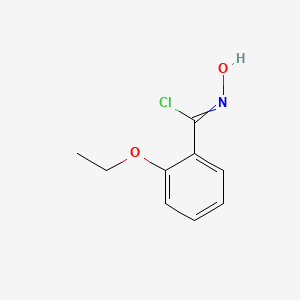
![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)
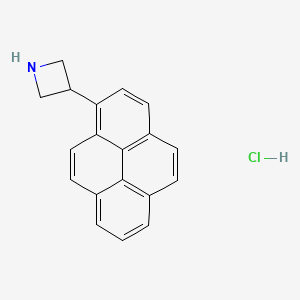

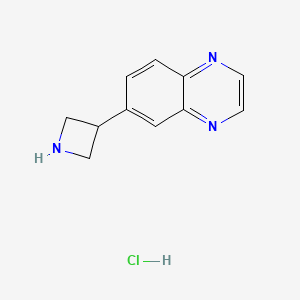
![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
